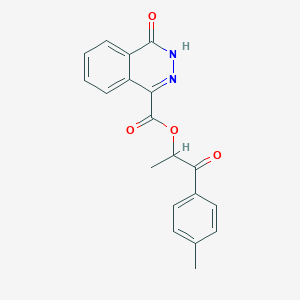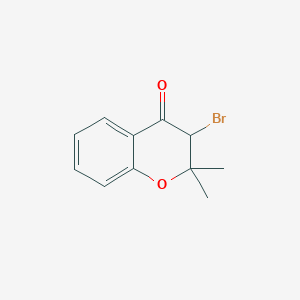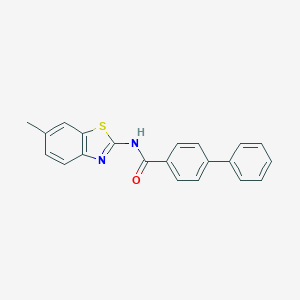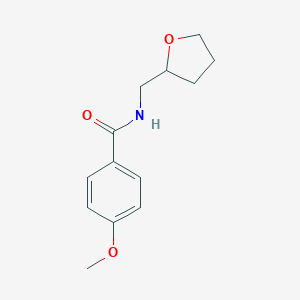![molecular formula C20H18ClNO6 B437696 5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid CAS No. 774557-93-6](/img/structure/B437696.png)
5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their potential implications for the compound’s reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired molecule. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanism of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Biological and Pharmacological Implications
Chlorogenic Acid (CGA) Research
Chlorogenic acid (CGA), a phenolic compound, has been extensively studied for its various biological and pharmacological effects. It is abundantly found in green coffee extracts and tea, playing therapeutic roles such as antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA modulates lipid metabolism and glucose regulation, offering potential treatment for hepatic steatosis, cardiovascular diseases, diabetes, and obesity. It also provides hepatoprotective effects by protecting against chemical-induced injuries. The diverse biological and pharmacological activities of CGA underline its significance in scientific research, suggesting the potential of similar complex compounds in therapeutic applications (Naveed et al., 2018).
Environmental Impact and Degradation Studies
Herbicide Degradation and Environmental Behavior
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, offers insights into the environmental behavior and microbial degradation of chlorophenyl compounds. The degradation pathways, microbial involvement, and environmental fate of herbicides based on 2,4-D highlight the ecological impact of such compounds. Understanding the microbial biodegradation of complex chemicals is crucial for environmental protection and pollution mitigation strategies, emphasizing the importance of studying the environmental interactions of complex chemical compounds like the one (Magnoli et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[4-[2-(4-chlorophenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c21-15-8-4-13(5-9-15)17(23)12-28-20(27)14-6-10-16(11-7-14)22-18(24)2-1-3-19(25)26/h4-11H,1-3,12H2,(H,22,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLKAODOALPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B437674.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B437725.png)


![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)






![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)